Methyl beta-L-arabinopyranoside

Overview

Description

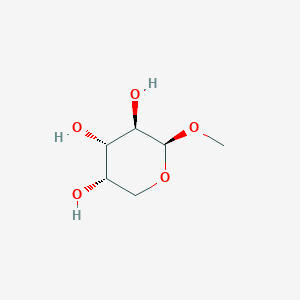

Methyl beta-L-arabinopyranoside (CAS 3795-69-5) is a carbohydrate derivative where a methyl group is attached to the anomeric carbon of beta-L-arabinopyranose. Its molecular formula is C₆H₁₂O₅ (MW: 164.16 g/mol). This compound is widely utilized in biomedical research as a substrate for enzymatic studies and as a precursor for synthesizing carbohydrate-based drugs. It has been identified in bioactive extracts of Parkia timoriana, where it demonstrated binding affinity to proteins like BCL-2 and COX-2 in molecular docking studies, albeit with lower anticancer scores compared to other compounds in the same plant .

Preparation Methods

The preparation of Methyl beta-L-arabinopyranoside is generally achieved through chemical synthesis. One common method involves the methylation reaction of L-arabinopyranoside with a methylation reagent such as methyl sodium iodide or methyl triphenyl tin . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Methyl beta-L-arabinopyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biochemical Research

1.1 Enzyme Substrate Studies

MβA serves as a substrate in enzymatic studies, particularly for enzymes involved in the degradation of polysaccharides. For instance, research demonstrated that certain glycoside hydrolases can effectively utilize MβA to cleave arabinose units from polysaccharides, enhancing our understanding of carbohydrate metabolism .

Table 1: Enzymatic Activity on Methyl beta-L-arabinopyranoside

| Enzyme Source | Enzyme Type | Activity Observed |

|---|---|---|

| Streptomyces thermoviolaceus | β-L-arabinopyranosidase | Cleavage of arabinose units |

| Fusarium oxysporum | Glycoside Hydrolase | Hydrolysis of arabinoxylans |

Agricultural Applications

2.1 Plant Growth Promotion

MβA has been investigated for its role in promoting plant growth and development. Studies indicated that it can enhance the growth of certain crops by improving nutrient uptake and stimulating beneficial microbial activity in the rhizosphere .

Case Study: Sugar Beet Cultivation

In a controlled study involving sugar beet (Beta vulgaris), the application of MβA resulted in increased root biomass and sugar content compared to untreated controls. This suggests a potential for MβA as a growth enhancer in agricultural practices .

Environmental Science

3.1 Air Quality Monitoring

MβA has been utilized as a recovery standard in air quality studies, particularly for assessing airborne microbial contamination. Research indicated that MβA can improve the accuracy of microbial recovery from air samples collected using various filtration methods .

Table 2: Recovery Rates of Microbial Contaminants Using this compound

| Sampling Method | Microbial Recovery Rate (%) |

|---|---|

| Reyniers Slit Sampler | 79 |

| Membrane Filter | 63 |

Food Science

4.1 Flavoring Agent

MβA is also explored as a potential flavoring agent in food products due to its sweet taste profile. Its application could enhance the sensory properties of various food items without significantly altering their nutritional content .

Mechanism of Action

The mechanism of action of Methyl beta-L-arabinopyranoside involves its interaction with specific molecular targets and pathways. For instance, as a substrate for glycosidases, it binds to the active site of the enzyme, facilitating the hydrolysis of the glycosidic bond. This interaction is crucial for the breakdown and utilization of carbohydrates in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzyl beta-L-arabinopyranoside (CAS 5329-50-0)

- Structure: Benzyl group at the anomeric position of beta-L-arabinopyranose.

- Molecular Formula : C₁₂H₁₆O₅ (MW: 240.25 g/mol).

Methyl 3,4-isopropylidene-beta-L-arabinopyranoside

- Structure: Methyl group at the anomeric position with 3,4-isopropylidene protecting groups.

- Applications : Serves as a precursor for antiviral drugs targeting HIV and hepatitis. The isopropylidene group stabilizes the molecule during synthesis .

Methyl alpha-L-arabinopyranoside (CAS 3945-28-6)

- Structure: Alpha-anomeric configuration instead of beta.

- Molecular Formula : C₆H₁₂O₅ (MW: 164.16 g/mol).

- Applications : Used in glycobiology to study carbohydrate biosynthesis and enzyme specificity. The alpha configuration alters enzyme recognition compared to the beta form .

4-Nitrophenyl beta-L-arabinopyranoside (pNPG, CAS 72732-54-8)

- Structure: 4-Nitrophenyl group at the anomeric position.

- Molecular Formula: C₁₁H₁₃NO₇ (MW: 271.22 g/mol).

- Applications : Chromogenic substrate for β-galactosidase and β-glucuronidase assays. The nitrophenyl group releases a yellow chromophore upon enzymatic hydrolysis, enabling activity quantification .

4-Methylumbelliferyl beta-L-arabinopyranoside (CAS 69414-26-2)

- Structure: 4-Methylumbelliferyl group at the anomeric position.

- Molecular Formula : C₁₅H₁₆O₇ (MW: 308.28 g/mol).

- Applications: Fluorescent substrate for arabinopyranosidase detection. The umbelliferyl group emits fluorescence upon cleavage, useful in high-sensitivity assays .

1,5-Dithio-L-arabinopyranosides

- Structure : Sulfur atoms replace oxygen in the glycosidic bond.

- Applications : Exhibit antithrombotic activity. The sulfur substitution enhances metabolic stability and target specificity compared to oxygen-based glycosides .

Comparative Analysis: Structural and Functional Differences

Key Observations:

- Anomeric Configuration: Beta forms are preferred for drug synthesis, while alpha forms are used to study enzyme specificity.

- Substituents: Bulky groups (e.g., benzyl) enhance lipid solubility, whereas chromogenic/fluorescent groups (e.g., nitrophenyl, umbelliferyl) enable diagnostic applications.

- Therapeutic vs. Diagnostic: Methyl derivatives are often precursors in drug synthesis, while nitrophenyl/umbelliferyl derivatives are specialized for enzyme detection.

Biological Activity

Methyl beta-L-arabinopyranoside (MβA) is a glycoside derived from L-arabinose, a pentose sugar commonly found in plant polysaccharides. This compound has garnered attention in recent years for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and food science. This article explores the biological activity of MβA, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

MβA is characterized by its unique chemical structure, which includes a methyl group attached to the anomeric carbon of L-arabinopyranoside. Its molecular formula is CHO, and its molecular weight is approximately 176.16 g/mol. The presence of the methyl group enhances its solubility and stability compared to its parent sugar.

1. Antioxidant Activity

Several studies have indicated that MβA exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Mechanism of Action : MβA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Case Study : A study demonstrated that MβA reduced oxidative damage in liver cells exposed to hydrogen peroxide, suggesting its protective role against oxidative stress .

2. Antimicrobial Properties

MβA has shown antimicrobial activity against various pathogens, including bacteria and fungi.

- In vitro Studies : Research indicated that MβA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL .

- Application : Its antimicrobial properties make MβA a potential candidate for food preservation and as a natural preservative in cosmetic formulations.

3. Prebiotic Effects

MβA acts as a prebiotic, promoting the growth of beneficial gut microbiota.

- Mechanism : It selectively stimulates the growth of probiotics like Bifidobacterium and Lactobacillus, contributing to gut health.

- Research Findings : In animal models, supplementation with MβA led to an increase in beneficial bacteria populations while reducing pathogenic bacteria .

Data Tables

The following table summarizes key biological activities of MβA along with their respective mechanisms:

Case Study 1: Antioxidant Effects in Hepatocytes

In a controlled laboratory setting, hepatocytes were treated with varying concentrations of MβA prior to exposure to oxidative stressors. Results showed that cells pre-treated with MβA exhibited significantly lower levels of lipid peroxidation compared to untreated controls, indicating enhanced cellular protection against oxidative damage.

Case Study 2: Impact on Gut Microbiota

In a randomized clinical trial involving healthy adults, participants were given MβA supplements for four weeks. Fecal analysis revealed a marked increase in the populations of Bifidobacterium species, suggesting that MβA may enhance gut health through prebiotic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for producing methyl β-L-arabinopyranoside, and how do reaction conditions influence stereochemical outcomes?

Methyl β-L-arabinopyranoside is synthesized via glycosylation reactions using arabinose derivatives. Key methods include:

- Carbodiimide-mediated coupling : Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) activate carboxyl groups for arabinosylation .

- Solid-phase synthesis : Fmoc-protected hydroxyproline residues enable iterative oligomerization, with HATU or HBTU as coupling agents to ensure β-L-configuration .

- Protecting group strategies : Benzylidene or trimethylsilyl groups are used to regioselectively block hydroxyl groups during arabinopyranoside formation . Steric hindrance and solvent polarity critically affect anomeric selectivity, requiring NMR (HSQC, HMBC) for structural validation .

Q. Which analytical techniques are essential for structural characterization of methyl β-L-arabinopyranoside and its derivatives?

High-resolution methods are required to confirm purity and stereochemistry:

- Mass spectrometry : ESI-HRMS provides accurate molecular weight determination (e.g., 164.16 g/mol for the parent compound) .

- NMR spectroscopy : HSQC and HMBC identify glycosidic linkages and anomeric proton configurations (e.g., β-L vs. β-D) .

- HPLC : Reverse-phase chromatography with UV detection validates purity (>95%) in synthetic batches .

Q. How do the physicochemical properties of methyl β-L-arabinopyranoside influence its solubility and biological interactions?

Key properties include:

- Log P = -2 : High hydrophilicity due to three H-bond donors and five acceptors, favoring aqueous solubility .

- Molecular weight (164.16 g/mol) : Enables passive diffusion across membranes in glycoconjugate transport studies .

- Thermodynamic stability : The β-L-configuration reduces enzymatic hydrolysis compared to α-anomers, making it suitable for glycosidase inhibition assays .

Q. What role does methyl β-L-arabinopyranoside play in glycobiology studies, particularly in plant cell wall modeling?

It serves as a structural analog of arabinan residues in pectins and hydroxyproline-rich glycoproteins (HRGPs). Researchers use it to:

- Mimic arabinose substitution patterns in HRGPs via in vitro enzymatic assays .

- Study carbohydrate-protein interactions in plant-pathogen recognition systems using SPR or ELISA .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the antifungal activity of methyl β-L-arabinopyranoside derivatives?

Discrepancies in MIC values (e.g., 6.25–12.5 µg/mL against Trichophyton mentagrophytes) may arise from:

- Strain-specific sensitivity : Variations in fungal cell wall composition alter ligand accessibility .

- Derivative functionalization : Benzoylation or phosphorylation modulates membrane permeability; HRMS and XRD validate structural modifications .

- Assay conditions : Standardize broth microdilution protocols (CLSI M38) to control pH and inoculum size .

Q. What computational modeling approaches are effective for predicting methyl β-L-arabinopyranoside interactions with lectins or enzymes?

- Molecular docking : Use AutoDock Vina to simulate binding to concanavalin A or HIV gp120, focusing on H-bond networks with arabinose hydroxyls .

- MD simulations : AMBER force fields assess conformational stability in aqueous vs. lipid bilayer environments .

- DFT calculations : Optimize ground-state geometries to correlate anomeric effects with glycosidic bond reactivity .

Q. How can synthetic modifications enhance the stability of methyl β-L-arabinopyranoside in drug delivery systems?

- Acylation : 3-O-benzoyl derivatives improve lipophilicity (Log P from -2 to 1.5) while retaining H-bonding capacity .

- Glycosyl phosphate analogs : Introduce charged groups for targeted uptake via carbohydrate transporters .

- Click chemistry : Azide-alkyne cycloaddition links arabinose to nanoparticles for controlled release .

Q. What experimental design considerations are critical for comparative studies of methyl β-L-arabinopyranoside and its D-isomer in immunological assays?

- Epitope mapping : Use glycan microarrays to compare antibody binding (e.g., IgE) to β-L vs. β-D configurations .

- Control groups : Include methyl α-D-galactopyranoside to isolate stereochemical effects .

- Statistical power : Replicate experiments ≥3 times with ANOVA to account for batch-to-batch variability .

Q. How do researchers address challenges in quantifying methyl β-L-arabinopyranoside in complex biological matrices?

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-00-9 | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-L-arabinopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.